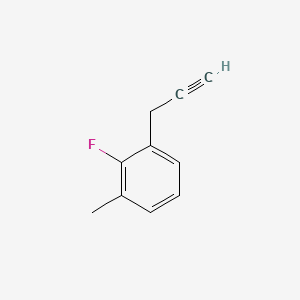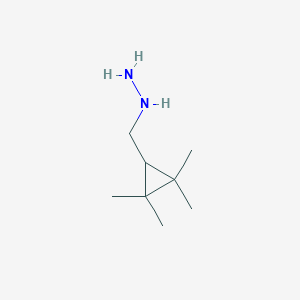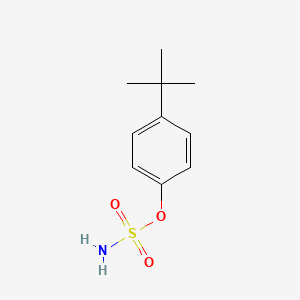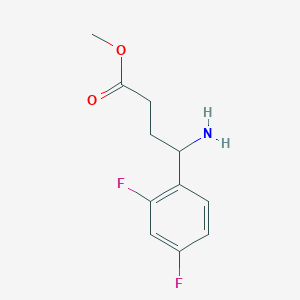
Methyl 4-amino-4-(2,4-difluorophenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-4-(2,4-difluorophenyl)butanoate: is a chemical compound with the molecular formula C11H13F2NO2. It is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(2,4-difluorophenyl)butanoate typically involves the esterification of 4-amino-4-(2,4-difluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-amino-4-(2,4-difluorophenyl)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 4-amino-4-(2,4-difluorophenyl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorinated analogs of biologically active molecules .
Medicine: Its fluorinated phenyl ring enhances its binding affinity and metabolic stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mécanisme D'action
The mechanism of action of Methyl 4-amino-4-(2,4-difluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring enhance its binding affinity to these targets, leading to increased potency and selectivity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on its structure and the target involved .
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-4-(2,4-difluorophenyl)butanoate
- Methyl ®-2-amino-4-(2,4-difluorophenyl)butanoate
- Methyl (S)-2-amino-4-(2,4-difluorophenyl)butanoate
Comparison: Methyl 4-amino-4-(2,4-difluorophenyl)butanoate is unique due to the position of the amino group and the fluorine atoms on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, such as enhanced binding affinity and metabolic stability, compared to its analogs .
Propriétés
Formule moléculaire |
C11H13F2NO2 |
|---|---|
Poids moléculaire |
229.22 g/mol |
Nom IUPAC |
methyl 4-amino-4-(2,4-difluorophenyl)butanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-16-11(15)5-4-10(14)8-3-2-7(12)6-9(8)13/h2-3,6,10H,4-5,14H2,1H3 |
Clé InChI |
HOLHEAARDFYVQT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C1=C(C=C(C=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
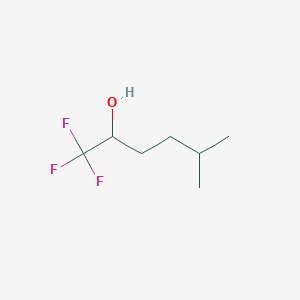
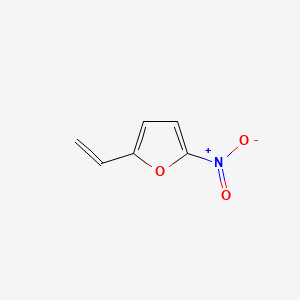
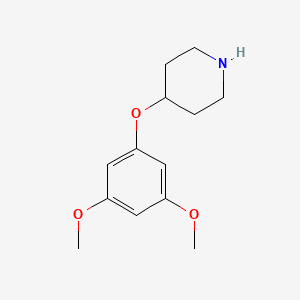
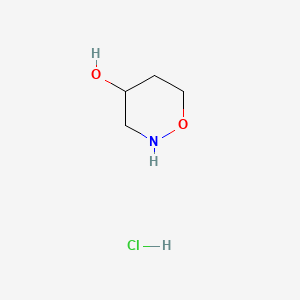

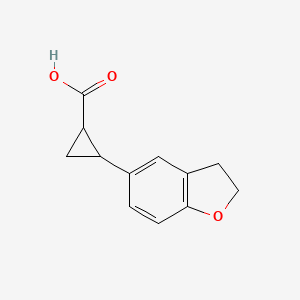

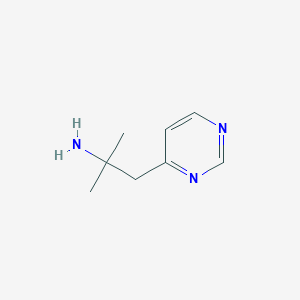
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
